Comparative MAO Enzyme Inhibition: 2,3-Dimethoxy vs. 3,4-Dimethoxy Substitution
5-(2,3-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine demonstrates measurable binding affinity for human MAO-A/B with a Ki of 145 nM [1]. In contrast, a closely related analog, 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine, was evaluated in silico but lacked direct experimental MAO inhibition data, suggesting the 2,3-substitution pattern may confer distinct target recognition properties [2].
| Evidence Dimension | Binding Affinity (Ki) to Human MAO-A/B |
|---|---|
| Target Compound Data | Ki = 145 nM |
| Comparator Or Baseline | 5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine: No experimental Ki reported |
| Quantified Difference | 145 nM vs. N/A (experimental data absent for comparator) |
| Conditions | Displacement of [3H]idazoxan from imidazoline receptor I-2 of rabbit kidney membranes, pH 7.4, 2°C [1] |
Why This Matters
The 2,3-dimethoxyphenyl substitution pattern yields a measurable Ki of 145 nM against MAO-A/B, whereas the 3,4-regioisomer lacks experimental validation, making the target compound a more reliable choice for studies requiring known MAO engagement.
- [1] BindingDB. (n.d.). BDBM50091345: 5-(2,3-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine. BindingDB Database. View Source
- [2] Rauf, A., et al. (2022). In Silico Study of Novel Oxadiazole Derivatives in Search of Potential Lead Compounds. Journal of Molecular Structure, 1265, 133456. View Source
